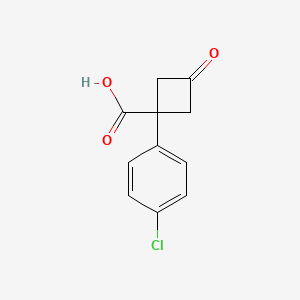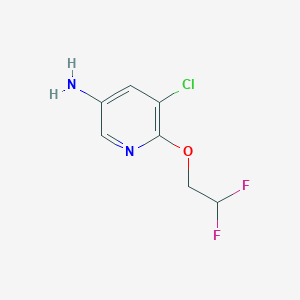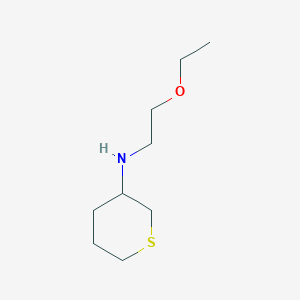
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is a synthetic organic compound that features both oxolane and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine typically involves the reaction of oxolane derivatives with pyrimidine-based compounds. Common synthetic routes may include:
Nucleophilic substitution reactions: where a nucleophile attacks an electrophilic carbon atom.
Cyclization reactions: to form the oxolane ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often to form amines or alcohols.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of pyrimidine derivatives with biological targets.
Medicine: As a potential pharmaceutical agent or as a building block in drug synthesis.
Industry: In the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Where the compound binds to an enzyme and prevents its activity.
Receptor binding: Where the compound interacts with a receptor to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-ol: A similar compound with an alcohol group instead of an amine.
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-thiol: A similar compound with a thiol group.
Uniqueness
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is unique due to its specific combination of oxolane and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C10H15N3O/c11-9(7-8-3-1-6-14-8)10-12-4-2-5-13-10/h2,4-5,8-9H,1,3,6-7,11H2 |
Clave InChI |
PHNIACOVQCKZJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC(C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)





![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)


